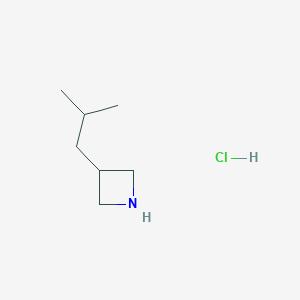

3-(2-methylpropyl)azetidine hydrochloride

Descripción

Significance of Strained Heterocyclic Systems in Organic Synthesis

Strained heterocyclic systems, such as azetidines, are of significant interest in organic synthesis due to the inherent ring strain that drives their reactivity. nih.gov This strain, a consequence of bond angle deviation from the ideal, makes these molecules susceptible to ring-opening reactions, providing a powerful tool for the synthesis of more complex molecules. nih.gov The reactivity of azetidines, driven by a ring strain of approximately 25.4 kcal/mol, is intermediate between the less stable aziridines and the more stable pyrrolidines, offering a unique balance of stability and reactivity that can be harnessed in chemical transformations. rsc.org The controlled release of this strain can facilitate the formation of new chemical bonds and the construction of intricate molecular architectures. researchgate.net

Strained heterocycles are versatile precursors in radical chemistry, where the generation of carbinyl radicals can lead to a variety of elegant applications, including fragmentations and cyclizations. nih.gov The ability to undergo regio- and diastereoselective ring-opening and expansion reactions makes strained aza-heterocycles valuable building blocks in the synthesis of diverse nitrogen-containing compounds. nih.gov

The Azetidine (B1206935) Core as a Privileged Scaffold in Contemporary Chemical Biology

In the realm of chemical biology and drug discovery, the azetidine core is considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of novel therapeutic agents. The incorporation of an azetidine ring into a molecule can confer several advantageous properties. Its rigid structure helps to lock the conformation of a molecule, which can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding. enamine.net

Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov The stability and unique three-dimensional shape of the azetidine ring make it an attractive bioisostere for other cyclic and acyclic functionalities in drug design. This allows for the fine-tuning of a drug candidate's physicochemical properties, such as solubility and metabolic stability.

Historical Context of Azetidine Chemistry Development

The history of azetidine chemistry dates back to the early 20th century, with initial synthetic efforts facing challenges due to the inherent strain of the four-membered ring. jmchemsci.com Early synthetic methods often involved the reduction of β-lactams (azetidin-2-ones), which were more readily accessible. wikipedia.org The discovery of penicillin, which contains a β-lactam ring, spurred significant interest in the chemistry of four-membered nitrogen heterocycles. jmchemsci.com

Over the past few decades, significant advancements have been made in the synthesis of azetidines. nih.gov The development of new synthetic methodologies, such as the aza Paternò–Büchi reaction—a photochemical [2+2] cycloaddition between an imine and an alkene—has provided more efficient routes to functionalized azetidines. researchgate.net Other modern synthetic strategies include cyclizations through C-N or C-C bond formation, ring contraction of larger heterocycles, and ring expansion of smaller ones. magtech.com.cn These developments have made a wider range of substituted azetidines accessible for research and development.

Overview of Research Paradigms for Substituted Azetidines, with Emphasis on 3-(2-methylpropyl)azetidine (B1528603) hydrochloride and its Analogues

Research into substituted azetidines is a burgeoning field, with a focus on creating novel molecular entities for various applications, particularly in medicinal chemistry. The substitution pattern on the azetidine ring is crucial in determining the biological activity and physical properties of the resulting compound. The development of stereoselective synthetic methods to control the spatial arrangement of these substituents is a key area of investigation. nih.gov

In this context, 3-(2-methylpropyl)azetidine hydrochloride emerges as a compound of interest. It features an isobutyl group at the 3-position of the azetidine ring and is supplied as a hydrochloride salt. guidechem.comcymitquimica.com The isobutyl substituent provides a non-polar, sterically defined element, while the hydrochloride salt form enhances its solubility in aqueous media.

| Property | Value |

|---|---|

| CAS Number | 2174002-49-2 |

| Molecular Formula | C7H16ClN |

| Molecular Weight | 149.66 g/mol |

| Canonical SMILES | CC(C)CC1CNC1.Cl |

| Physical Form | Solid |

Research involving this compound and its analogues often falls into several paradigms:

Scaffold for Drug Discovery: As a substituted azetidine, it serves as a building block for the synthesis of more complex molecules with potential therapeutic applications. technologynetworks.com The specific substitution pattern can be a key determinant in the structure-activity relationship of a drug candidate.

Exploration of Chemical Space: The synthesis and characterization of novel substituted azetidines like this compound contribute to the expansion of the accessible chemical space for high-throughput screening and drug discovery programs. lifechemicals.com

Methodology Development: The synthesis of such compounds can also be a testbed for the development of new and efficient synthetic methodologies for the construction and functionalization of the azetidine ring. acs.org

Analogues of this compound would include other 3-substituted azetidines with varying alkyl or aryl groups, as well as compounds with substitutions at other positions of the ring. The systematic variation of these substituents allows for a detailed investigation of how structural changes impact the compound's properties and biological activity. nih.gov

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-(2-methylpropyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(2)3-7-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREAMBDDELRPFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2174002-49-2 | |

| Record name | 3-(2-methylpropyl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Methylpropyl Azetidine Hydrochloride and Its Derivatives

Strategies for Four-Membered Ring Formation in Azetidines

The formation of the azetidine (B1206935) ring is principally achieved through two strategic approaches: the cyclization of acyclic precursors to form the C-N or C-C bonds necessary for the ring, and the rearrangement of existing ring systems, such as three-membered aziridines, to expand into the desired four-membered structure.

Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of a key C-N bond to close the four-membered ring. This can be accomplished through several distinct chemical transformations.

Reductive cyclization of imines, particularly those bearing a halogen at the β-position to the imine nitrogen, is an effective method for azetidine synthesis. magtech.com.cn This approach involves the formation of an imine from a corresponding aldehyde or ketone and an amine, followed by a reduction step that concurrently facilitates the cyclization.

One notable pathway involves the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with a reducing agent like sodium borohydride (B1222165) (NaBH₄). acs.org The reaction proceeds through the reduction of the imine C=N bond, followed by an intramolecular nucleophilic attack of the newly formed secondary amine onto the carbon bearing a bromine atom, resulting in the formation of an intermediate aziridine (B145994). acs.org Under specific conditions, this aziridine can then undergo further transformation to yield an azetidine ring. acs.org

A summary of a representative reductive cyclization process is outlined below:

| Starting Material Class | Reagent | Key Intermediate | Product Class | Ref |

| Halogenated Imines | NaBH₄ | Aziridine | 3-substituted Azetidines | acs.org |

This methodology highlights how a single reagent can initiate a cascade of reactions, leading from a linear precursor to a strained heterocyclic system.

The most common and direct approach to forming the azetidine ring is through an intramolecular SN2 reaction. nih.govfrontiersin.org This strategy relies on an acyclic precursor containing a nitrogen nucleophile (an amine) and a carbon atom bearing a suitable leaving group at the γ-position. The amine attacks the electrophilic carbon, displacing the leaving group and closing the four-membered ring.

A variety of leaving groups can be employed in this reaction, including halogens (e.g., bromo, chloro) and sulfonate esters (e.g., mesylate, tosylate). nih.govfrontiersin.orgorganic-chemistry.org The efficiency of the cyclization is governed by factors such as the nature of the leaving group, the substitution pattern on the carbon backbone, and the reaction conditions. For instance, the synthesis of various 1,3-disubstituted azetidines has been achieved by alkylating primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Similarly, N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols via a sequence that concludes with a base-induced ring closure through mesylate displacement. organic-chemistry.org

Another variation is the intramolecular aminolysis of epoxides. Lanthanide(III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. nih.govfrontiersin.org This method provides an alternative route that constructs the azetidine ring with an adjacent hydroxyl group, which can be a useful handle for further functionalization. nih.govfrontiersin.org

Table 1: Common Leaving Groups in Azetidine Synthesis via Nucleophilic Displacement

| Leaving Group | Precursor Type | Typical Conditions | Reference |

|---|---|---|---|

| Halides (Br, Cl) | γ-Haloamine | Base (e.g., K₂CO₃, NaH) | frontiersin.org |

| Mesylate (OMs) | γ-Amino mesylate | Base | nih.govorganic-chemistry.org |

| Triflate (OTf) | γ-Amino triflate | Amine | organic-chemistry.org |

Modern synthetic methods have increasingly utilized transition metal catalysis to achieve challenging transformations. Palladium-catalyzed intramolecular amination of unactivated C-H bonds has emerged as a powerful tool for synthesizing azetidines. acs.orgrsc.org This approach allows for the formation of a C-N bond by activating a typically inert C(sp³)–H bond at the γ-position relative to a nitrogen atom.

These reactions often employ a directing group, such as picolinamide (B142947) (PA), attached to the nitrogen atom. acs.org The directing group coordinates to the palladium catalyst, bringing it into proximity with the target C-H bond and facilitating its activation. An oxidant is required to enable the final C-N bond-forming reductive elimination step. For example, a combination of an oxidant like benziodoxole tosylate and an additive like silver acetate (B1210297) (AgOAc) can promote the key reductive elimination from an alkyl–Pd(IV) intermediate to form the azetidine ring. rsc.org This method demonstrates excellent functional group tolerance and allows for the synthesis of complex azetidine structures from readily available linear amines. acs.orgrsc.org

In some cases, the use of electron-deficient iodoarenes as additives in palladium-catalyzed C-H arylations can lead to the formation of N-picolinoyl azetidines as a significant side product, which can be optimized to become the main product under specific conditions. acs.orgresearchgate.net

An alternative to de novo ring construction is the expansion of a smaller, pre-existing ring. This approach leverages the strain of the starting heterocycle to drive the rearrangement and formation of the larger azetidine ring.

The ring expansion of three-membered aziridines to four-membered azetidines is a synthetically valuable transformation. researchgate.net This one-carbon ring expansion can be achieved through the formation of an intermediate aziridinium (B1262131) ylide, which then undergoes a magtech.com.cnnih.gov-Stevens rearrangement. nih.govchemrxiv.orgresearchgate.net

One chemical approach involves the reaction of 2-bromomethyl-2-methylaziridines with sodium borohydride in methanol. acs.org This reaction is proposed to proceed through the formation of a strained bicyclic aziridinium intermediate, which is then susceptible to nucleophilic ring-opening by the solvent (methanol) to yield a 3-methoxyazetidine. acs.org

More recently, biocatalytic methods have been developed that offer unparalleled stereocontrol over this transformation. nih.govchemrxiv.orgresearchgate.net Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze the reaction between an aziridine and a diazo compound. nih.govresearchgate.net The enzyme facilitates the formation of an aziridinium ylide and selectively channels it towards a highly enantioselective magtech.com.cnnih.gov-Stevens rearrangement, effectively preventing competing side reactions like the cheletropic extrusion of an olefin. nih.govchemrxiv.org This enzymatic approach represents a significant advance, enabling the synthesis of chiral azetidines with high enantiomeric excess from readily available precursors. chemrxiv.org

Table 2: Comparison of Aziridine to Azetidine Ring Expansion Methods

| Method | Catalyst/Reagent | Key Intermediate | Key Features | Reference |

|---|---|---|---|---|

| Chemical Rearrangement | NaBH₄ / Methanol | Bicyclic aziridinium ion | Forms substituted azetidines via nucleophilic opening of a strained intermediate. | acs.org |

Ring Expansion Methodologies

Transformations from Other Cyclic Precursors

The synthesis of 3-substituted azetidines can be achieved by the chemical modification of other pre-existing ring systems. These methods include ring expansion of smaller heterocycles or intramolecular transformations of larger ones.

One prominent strategy involves the intramolecular aminolysis of epoxy amines. nih.gov For instance, a suitably substituted cis-3,4-epoxy amine can undergo regioselective ring-opening by the pendant amine, catalyzed by a Lewis acid such as Lanthanum(III) triflate (La(OTf)₃), to form the azetidine ring. nih.gov To generate the 3-(2-methylpropyl)azetidine (B1528603) scaffold, a precursor like (2R,3S)-2,3-epoxy-5-methyl-1-hexanamine would be required. The catalyst facilitates the C3-selective intramolecular attack of the amine onto the epoxide, leading to the formation of the desired 3-substituted azetidin-3-ol (B1332694) derivative, which can be further functionalized. nih.gov This method is notable for its high regioselectivity and tolerance of various functional groups on the amine. nih.gov

Ring expansion of aziridines offers another pathway to azetidines. magtech.com.cn For example, rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones has been developed for the synthesis of 2-alkenyl azetidines. researchgate.net While this specific method targets 2-substituted azetidines, modifications in the carbene precursor could potentially be adapted for the synthesis of 3-substituted analogs. A more direct approach could involve the nucleophilic ring-opening of a propargylic aziridine, followed by a gold-catalyzed 4-exo-dig cyclization to form an alkylidene azetidine, which could then be reduced to the desired 3-alkyl azetidine. nih.govacs.org

The table below summarizes representative conditions for azetidine synthesis from cyclic precursors.

| Precursor Type | Catalyst/Reagent | Key Transformation | Product Type | Ref |

| cis-3,4-Epoxy amine | La(OTf)₃ | Intramolecular aminolysis | 3-Hydroxyazetidine | nih.gov |

| Aziridine | Rh-catalyst / Vinyl-N-triftosylhydrazone | One-carbon ring expansion | 2-Vinyl azetidine | researchgate.net |

| Propargylic Aziridine | 1. Diborylmethane/LDA 2. Au-catalyst | Ring opening / 4-exo-dig Cyclization | (Z)-Alkylidene azetidine | nih.gov |

Cycloaddition Reactions

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are powerful tools for constructing the azetidine core in a single step.

The Staudinger cycloaddition, a [2+2] reaction between a ketene (B1206846) and an imine, is a cornerstone for the synthesis of β-lactams (azetidin-2-ones). wikipedia.orgorganic-chemistry.org These β-lactams can then serve as versatile precursors to azetidines via reduction of the amide carbonyl group. To synthesize 3-(2-methylpropyl)azetidine, the corresponding precursor, 3-(2-methylpropyl)azetidin-2-one, would be required.

This intermediate could be formed through the reaction of a suitable ketene with an imine derived from 3-methylbutanal (B7770604) (isovaleraldehyde). The stereochemical outcome of the Staudinger reaction (cis vs. trans) is highly dependent on the electronic properties of the substituents on both the ketene and the imine, as well as the reaction conditions. organic-chemistry.orgnih.gov For example, electron-withdrawing groups on the imine and electron-donating groups on the ketene tend to favor the formation of cis-β-lactams. organic-chemistry.org Once the 3-isobutyl-β-lactam is obtained, it can be reduced to the target azetidine using reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄). nih.gov

| Imine Precursor | Ketene Precursor | Key Transformation | Intermediate | Final Product (after reduction) | Ref |

| Aldehyde (e.g., Isovaleraldehyde) + Amine | Acid Chloride + Base (e.g., Acetoxyacetyl chloride + NEt₃) | [2+2] Cycloaddition | 3-Isobutyl-β-lactam | 3-Isobutylazetidine | wikipedia.orgsciforum.net |

| N-Triflyl Imine | Ketene | Nucleophile-catalyzed cycloaddition | trans-β-lactam | trans-3-Isobutylazetidine | nih.gov |

| N-Tosyl Imine | Ketene | Nucleophile-catalyzed cycloaddition | cis-β-lactam | cis-3-Isobutylazetidine | nih.gov |

Beyond the Staudinger synthesis, other [2+2] cycloaddition strategies provide direct access to the azetidine ring. The aza Paternò–Büchi reaction, a photochemical cycloaddition between an imine and an alkene, is a prominent example. nih.govresearchgate.netrsc.org In this approach, irradiation of an imine in the presence of an alkene leads to the formation of an azetidine.

For the synthesis of 3-(2-methylpropyl)azetidine, the reaction could conceptually involve an alkene such as 4-methyl-1-pentene (B8377) and an appropriately substituted imine. The regioselectivity and stereoselectivity of the reaction are governed by the stability of the diradical intermediates formed upon photoexcitation. nih.gov Often, a photosensitizer is used to facilitate the reaction by promoting the imine or alkene to an excited triplet state. nih.govnih.gov Recent advances have utilized visible-light photocatalysis to achieve these transformations under milder conditions. nih.govnih.gov

| Imine Component | Alkene Component | Conditions | Key Transformation | Ref |

| N-Sulfonylimine | Styrene derivative | Visible light, Ir-photocatalyst | [2+2] Cycloaddition | nih.gov |

| Cyclic Oxime (Isoxazoline) | Unactivated Alkene | Visible light, Ir-photocatalyst | Intermolecular aza Paternò–Büchi | nih.gov |

| 3-Ethoxyisoindolone | Isobutylene | UV light | aza Paternò–Büchi | nih.gov |

Enantioselective Synthesis of Chiral 3-(2-methylpropyl)azetidine Hydrochlorides

The development of methods to control the stereochemistry of the azetidine ring is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Enantioselective synthesis can be achieved through the use of chiral auxiliaries or asymmetric catalysis. acs.org

Chiral Auxiliaries in Azetidine Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral azetidines.

One well-established approach involves the diastereoselective alkylation of an enolate derived from an acyl oxazolidinone, a method popularized by Evans. wikipedia.orgwilliams.eduresearchgate.net For the synthesis of a precursor to 3-(2-methylpropyl)azetidine, one could envision a strategy starting with a chiral oxazolidinone acylated with a β-amino acid derivative. Subsequent intramolecular cyclization would be directed by the chiral auxiliary, leading to a diastereomerically enriched azetidine-2-carboxylate, which could then be further elaborated.

Alternatively, chiral tert-butanesulfinamide (Ellman's auxiliary) can be used to synthesize chiral C2-substituted azetidines. acs.orgdigitellinc.com This involves the condensation of the auxiliary with a 1,3-bis-electrophile like 3-chloropropanal, followed by diastereoselective addition of an organometallic reagent and subsequent intramolecular cyclization. acs.org Adapting this methodology to create a C3-substituted azetidine would require a different starting material, such as a 2-substituted-1,3-dihalopropane, where the isobutyl group is already present.

A study by Alker et al. demonstrated the synthesis of 3-substituted L-azetidine-2-carboxylic acids using a camphor (B46023) sultam derivative as the chiral auxiliary. nih.gov This method relies on the asymmetric addition of allylic halides to a glyoxylic acid oxime derivative, followed by a series of transformations to construct the azetidine ring. nih.gov

| Chiral Auxiliary | Key Reaction | Stereocontrol Mechanism | Typical Diastereomeric Ratio (d.r.) | Ref |

| Evans Oxazolidinone | Asymmetric Alkylation/Aldol | Steric hindrance from the auxiliary substituent directs the approach of the electrophile. | >98:2 | williams.edu |

| tert-Butanesulfinamide | Diastereoselective Grignard Addition | The sulfinyl group directs the nucleophilic attack on the imine. | up to 95:5 | digitellinc.com |

| Camphor Sultam | Asymmetric Allylation | Steric hindrance from the camphor skeleton controls the facial selectivity of the addition. | High | nih.gov |

Asymmetric Catalysis for Azetidine Ring Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. researchgate.net Various transition-metal and organocatalytic systems have been developed for the asymmetric synthesis of azetidines.

Copper-catalyzed reactions have emerged as a powerful tool. For example, a highly enantioselective difunctionalization of azetines using a Cu/bisphosphine catalyst can provide access to chiral 2,3-disubstituted azetidines with excellent regio-, enantio-, and diastereoselectivity. acs.orgnih.gov This method involves the boryl allylation of the azetine double bond, creating two new stereocenters simultaneously. acs.orgnih.gov While this produces a 2,3-disubstituted pattern, the principles of copper-catalyzed asymmetric transformations of strained rings are applicable. Photo-induced copper catalysis has also been reported for the [3+1] radical cascade cyclization of aliphatic amines with alkynes to yield azetidines. the-innovation.org

Rhodium catalysts are also effective. Chiral dirhodium tetracarboxylate catalysts have been shown to mediate highly enantioselective and diastereoselective cyclopropanations, which can be extended to the synthesis of azaspiro[n.2]alkanes. acs.org The adaptation of rhodium-catalyzed C-H amination or ring-expansion reactions under asymmetric conditions represents a viable pathway to chiral 3-substituted azetidines. researchgate.netrsc.org

Organocatalysis provides a metal-free alternative. Chiral thiourea (B124793) or squaramide catalysts can promote the enantioselective Michael addition of fluorinated oxindoles to azetidine-derived acceptors, creating tetrasubstituted chiral centers with high yields and enantiomeric excesses (ee). nih.gov Furthermore, chiral phase-transfer catalysts derived from Cinchona alkaloids have been used for the enantioselective synthesis of spirocyclic azetidine oxindoles via intramolecular C-C bond formation. nih.govdovepress.com These strategies highlight the potential of organocatalysis to control the stereochemistry during the formation or functionalization of the azetidine ring.

| Catalyst Type | Reaction | Enantioselectivity (ee) | Ref |

| Copper/Chiral Bisphosphine | Boryl allylation of azetines | up to 99% | acs.orgnih.gov |

| Rhodium/Chiral Carboxylate | Intramolecular Cyclopropanation | up to 99% | acs.org |

| Chiral Squaramide (Organocatalyst) | Michael Addition to Azetidines | 92-93% | nih.gov |

| Chiral Phase-Transfer Catalyst | Intramolecular Alkylation | up to 96% (98:2 er) | nih.gov |

Deracemization Strategies

The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry. While asymmetric synthesis aims to build a chiral molecule from achiral precursors, deracemization offers a compelling alternative by converting a racemic mixture entirely into a single, desired enantiomer. For chiral 3-substituted azetidines like 3-(2-methylpropyl)azetidine, several advanced deracemization strategies can be considered, leveraging biocatalysis, chemical catalysis, and photochemistry.

Dynamic Kinetic Resolution (DKR) is a powerful technique that combines a rapid, reversible racemization of the starting material with a highly enantioselective, irreversible reaction. wikipedia.orgresearchgate.net This allows for the theoretical conversion of 100% of a racemate into a single enantiomeric product. wikipedia.org For a racemic 3-(2-methylpropyl)azetidine, a DKR process could involve two key components: a catalyst for the racemization of the stereocenter at the C3 position and a chiral catalyst or enzyme that selectively reacts with only one of the enantiomers. wikipedia.orgprinceton.edu A common approach pairs a transition metal racemization catalyst (e.g., ruthenium-based complexes) with an enzyme (e.g., a lipase (B570770) for selective acylation) in a chemoenzymatic cascade. researchgate.netmdpi.com

Biocatalytic Deracemization of chiral amines has emerged as a highly efficient and green methodology. One prominent strategy employs a pair of enantiocomplementary ω-transaminases (ω-TAs). acs.org In this system, one ω-TA selectively deaminates the undesired (e.g., R)-enantiomer to an intermediate ketone, while the other ω-TA converts this ketone into the desired (S)-enantiomer. acs.org This one-pot process can achieve high enantiomeric excess (>99%) and excellent reaction yields. acs.org Another biocatalytic route uses amine oxidases, which catalyze the enantioselective oxidative deamination of one amine enantiomer to an imine. This imine can then be reduced back to the racemic amine by a non-selective reducing agent, allowing the unreacted enantiomer to accumulate. nih.govresearchgate.net Directed evolution of these enzymes can broaden their substrate scope to accommodate specific molecules like 3-substituted azetidines. nih.gov

Photochemical Deracemization represents a cutting-edge approach where light energy is used to overcome the entropic penalty of converting a racemate to a single enantiomer. acs.org This method often employs a chiral photosensitizer, such as a derivative of benzophenone (B1666685) or thioxanthone. researchgate.netnih.gov The catalyst selectively forms an excited-state complex with one enantiomer of the substrate, facilitates a reaction that temporarily destroys the stereocenter (e.g., via hydrogen atom transfer), and then allows for the regeneration of the substrate as a racemic mixture. acs.org The other enantiomer does not interact productively with the excited catalyst and is therefore enriched over time, leading to a high enantiomeric excess at the photostationary state. acs.orgnih.gov While not yet specifically reported for 3-alkylazetidines, this principle has been successfully applied to other chiral heterocycles and allenes, demonstrating its potential as a future strategy. acs.orgresearchgate.net

Table 1: Comparison of Deracemization Strategies

| Strategy | Key Components | Advantages | Potential Challenges |

|---|---|---|---|

| Dynamic Kinetic Resolution (DKR) | Racemization catalyst (e.g., Ru complex) + Enantioselective catalyst (e.g., Lipase) | High theoretical yield (up to 100%); well-established principles. wikipedia.org | Requires careful matching of racemization and resolution rates; catalyst compatibility. princeton.edu |

| Biocatalytic (ω-Transaminases) | Two enantiocomplementary ω-transaminases; amino donor/acceptor pair. | High selectivity (>99% ee); operates in aqueous media under mild conditions; green chemistry. acs.org | Enzyme substrate specificity may require protein engineering. nih.gov |

| Biocatalytic (Amine Oxidases) | Enantioselective amine oxidase + non-selective reducing agent. | High enantioselectivity; can be performed in a cyclic cascade. researchgate.net | Often limited to small aliphatic amines without enzyme engineering. nih.gov |

| Photochemical Deracemization | Chiral photosensitizer (e.g., benzophenone derivative) + light source (e.g., UV/Vis). | Novel, catalytic approach; uses light energy to drive the process; avoids stoichiometric chiral reagents. acs.org | Substrate must be stable to irradiation; potential for side reactions; catalyst design is crucial. tum.de |

Functionalization Strategies for 3-(2-methylpropyl)azetidine Derivatives

Once the 3-(2-methylpropyl)azetidine core is synthesized, its chemical structure can be further diversified to explore structure-activity relationships. Functionalization can be targeted at three distinct locations: the azetidine ring carbons, the nitrogen atom, and the 2-methylpropyl side chain.

Electrophilic and Nucleophilic Substitutions on the Azetidine Ring

The high ring strain of the azetidine core (approx. 25.4 kcal/mol) governs its reactivity, making it susceptible to ring-opening reactions while also enabling unique functionalization pathways that are not accessible in less strained systems like pyrrolidines. rsc.org

Nucleophilic Ring-Opening: The azetidine ring can be opened by various nucleophiles, typically under acidic or Lewis acidic conditions that activate the ring by protonating or coordinating to the nitrogen atom. This process can be rendered enantioselective by using a chiral hydrogen-bond donor catalyst, which selectively activates one enantiomer of a racemic azetidine towards attack by an acyl or alkyl halide. acs.org This strategy converts a 3-substituted azetidine into a chiral γ-substituted amine.

Strain-Release Functionalization: A powerful modern strategy involves the use of highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs). These compounds react with a wide range of reagents to produce functionalized azetidines. For instance, nickel-catalyzed Suzuki cross-coupling of benzoylated ABB with boronic acids allows for the synthesis of azetidines with all-carbon quaternary centers at the 3-position. nih.gov This approach leverages the release of ring strain as a thermodynamic driving force. rsc.org

Substitution via Lithiation: Direct deprotonation of the azetidine ring C-H bonds can be achieved using strong bases. For example, N-protected azetines (the unsaturated analogue) can be α-lithiated at the sp² carbon and subsequently trapped with a range of electrophiles, providing 2-substituted azetines. nih.gov These can then be reduced to furnish 2,3-disubstituted azetidines.

Modifications at the Nitrogen Atom

The nitrogen atom of 3-(2-methylpropyl)azetidine, being a secondary amine, is a prime site for straightforward functionalization. After neutralization of the hydrochloride salt, the free amine is nucleophilic and can react with a variety of electrophiles.

N-Alkylation: This is a common modification achieved by reacting the azetidine with alkyl halides or through reductive amination with aldehydes or ketones. nih.gov Phase-transfer catalysis can be employed to facilitate N-alkylation under mild conditions, even with a strained, non-activated ring like azetidine. phasetransfercatalysis.com

N-Acylation and N-Sulfonylation: The azetidine nitrogen readily reacts with acid chlorides, acid anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. researchgate.net These reactions are typically high-yielding and provide a means to introduce a wide array of functional groups. The reactivity of acylating agents generally follows the order: acid chloride > acid anhydride (B1165640) > ester > amide. libretexts.org

Side-Chain Functionalization of the 2-methylpropyl Moiety

Modifying the inert alkyl side chain presents a significant challenge due to the presence of strong, unactivated C-H bonds. Late-stage functionalization (LSF) techniques are required to achieve this transformation selectively.

C-H Bond Azidation: A notable method for functionalizing tertiary C-H bonds involves metal-catalyzed azidation. nih.gov Using an iron catalyst and an azide (B81097) source, it is possible to selectively convert the tertiary C-H bond at the junction of the 2-methylpropyl group into a C-N₃ bond. This reaction shows a preference for the more electron-rich tertiary C-H bond and is compatible with various functional groups. nih.gov The resulting azide is a highly versatile functional group that can be reduced to a primary amine or used in Huisgen cycloaddition reactions to form triazoles. nih.gov This strategy allows for the introduction of new functional handles on the side chain without altering the core azetidine structure.

Process Chemistry Considerations for Scalable Azetidine Synthesis

Translating a laboratory synthesis of 3-(2-methylpropyl)azetidine hydrochloride to an industrial scale requires careful consideration of safety, cost, efficiency, and robustness.

Route Selection and Safety: The choice of synthetic route is critical. Methods involving highly energetic reagents or unstable intermediates must be carefully evaluated. The inherent ring strain of azetidines is a key safety consideration, as uncontrolled ring-opening could lead to an exothermic event. rsc.org Routes that build the ring through intramolecular cyclization, such as from γ-amino alcohols or halides, are common but may require hazardous reagents (e.g., thionyl chloride). nih.gov Newer methods, like the visible-light-mediated aza Paternò-Büchi reaction, offer a milder alternative for constructing the azetidine core and have been shown to be scalable. researchgate.netnih.gov

Scalability and Purification: An ideal process minimizes the number of steps and avoids costly or difficult purification techniques like column chromatography. acs.org A recently developed method for producing C2-substituted azetidines on a gram scale demonstrates a three-step process where only the final protected product requires a single purification. acs.orgnih.gov The final product, being a hydrochloride salt, is typically a crystalline solid, which is advantageous for purification by recrystallization. This avoids the use of large volumes of silica (B1680970) gel and solvents associated with chromatography.

Reagent and Catalyst Cost: For large-scale production, the cost of raw materials, catalysts, and reagents is a major factor. Precious metal catalysts (e.g., palladium, iridium) are effective but expensive. rsc.orgorganic-chemistry.org Developing processes that use earth-abundant metal catalysts (e.g., copper, iron) or organocatalysts is an active area of research. organic-chemistry.org The use of inexpensive and readily available starting materials, such as chiral tert-butanesulfinamides for asymmetric induction, enhances the economic viability of the synthesis. nih.gov

Handling of Hydrochloride Salt: The final step often involves the formation of the hydrochloride salt. This improves the stability and handling properties of the amine product. On a large scale, this involves treating a solution of the free amine with HCl (either as a gas or a solution in a solvent like isopropanol (B130326) or ether) and isolating the precipitated solid by filtration. Control over the crystallization process is essential to ensure high purity and a consistent particle size distribution.

Chemical Reactivity and Mechanistic Studies of 3 2 Methylpropyl Azetidine Hydrochlorides

Ring Strain and Reactivity Profiles of Azetidine (B1206935) Systems

Azetidine, a four-membered nitrogen-containing heterocycle, possesses a significant degree of ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain is a consequence of bond angle distortion from the ideal tetrahedral geometry and torsional strain from eclipsing interactions of the ring substituents. researchgate.net The reactivity of azetidines is largely dictated by this inherent strain, making them more reactive than their five-membered pyrrolidine (B122466) counterparts (5.4 kcal/mol ring strain) but more stable and easier to handle than the highly strained three-membered aziridines (27.7 kcal/mol ring strain). rsc.org This intermediate reactivity profile allows for controlled chemical transformations under specific conditions. rsc.orgrsc.org

The presence of a substituent at the 3-position, such as the 2-methylpropyl (isobutyl) group in 3-(2-methylpropyl)azetidine (B1528603) hydrochloride, can influence the reactivity of the ring. While the isobutyl group itself is electronically neutral, its steric bulk can direct the approach of reagents, thereby influencing the regioselectivity of certain reactions. The hydrochloride salt form indicates that the nitrogen atom is protonated, forming an azetidinium ion. This protonation significantly enhances the electrophilicity of the ring carbons, making the azetidine ring more susceptible to nucleophilic attack and subsequent ring-opening. bohrium.com

Ring-Opening Reactions and Their Synthetic Utility

The relief of ring strain is a powerful thermodynamic driving force for the ring-opening reactions of azetidines. These reactions are of considerable synthetic value as they provide access to a variety of functionalized acyclic amines. nih.gov The mode of ring-opening can be categorized based on the nature of the attacking species or the conditions employed.

Nucleophilic ring-opening is one of the most common and synthetically useful reactions of azetidines. magtech.com.cn Due to the stability of the azetidine ring compared to aziridines, activation is often required. magtech.com.cn In the case of 3-(2-methylpropyl)azetidine hydrochloride, the protonated nitrogen atom acts as an activating group, forming an azetidinium ion that is highly susceptible to nucleophilic attack.

The regioselectivity of the nucleophilic attack on an unsymmetrically substituted azetidinium ion, such as the one derived from 3-(2-methylpropyl)azetidine, is governed by a combination of steric and electronic factors. bohrium.com Generally, nucleophiles will attack the less sterically hindered carbon atom. For 3-(2-methylpropyl)azetidinium, this would be the C2 or C4 position. The reaction proceeds via an SN2 mechanism, leading to inversion of stereochemistry if the attacked carbon is chiral. A wide range of nucleophiles, including halides, amines, thiols, and carbanions, can be employed in these reactions to generate diverse linear amine products. nih.govresearchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidinium Ions

| Nucleophile | Product Type | Reference |

| Halides (e.g., Cl⁻, Br⁻) | γ-Haloamines | researchgate.net |

| Amines | 1,3-Diamines | nih.gov |

| Thiols | γ-Amino thiols | researchgate.net |

| Organometallic Reagents (e.g., Grignard) | Substituted amines | bohrium.com |

This table provides a generalized overview of product types from the reaction of various nucleophiles with azetidinium ions.

While less common than nucleophilic ring-opening, electrophilic attack on the azetidine nitrogen can also lead to ring cleavage. For an unprotonated azetidine, the nitrogen lone pair is nucleophilic. Reaction with strong electrophiles can lead to the formation of a quaternary azetidinium salt, which can then be opened by a nucleophile.

In the context of this compound, the nitrogen is already protonated. However, under basic conditions, the free amine can be generated and subsequently react with electrophiles. For instance, treatment of N-substituted azetidines with acid can promote ring-opening, especially if a pendant nucleophile is present within the molecule, leading to intramolecular decomposition. nih.gov The regioselectivity in these cases is often dictated by the electronic nature of the substituents on the ring. magtech.com.cn

Thermal and photochemical methods offer alternative strategies for the ring-opening of azetidines, often proceeding through different mechanisms than ionic pathways. Thermolysis of certain azetidine derivatives can lead to fragmentation, although this is less controlled than chemical methods.

Photochemical reactions, on the other hand, provide a powerful tool for the synthesis and transformation of azetidines. nih.gov The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a primary method for synthesizing azetidines. researchgate.netnih.gov Conversely, photogenerated azetidinols can undergo ring-opening as part of a "build and release" strategy for synthesizing more complex molecules. beilstein-journals.org The Norrish-Yang cyclization is another photochemical route to azetidinols, which can be susceptible to subsequent ring-opening. durham.ac.uk These photochemical methods often involve radical intermediates, leading to different selectivity patterns compared to ionic reactions. nih.gov

Ring-Expansion Reactions to Larger Heterocycles

Ring-expansion reactions of azetidines provide a valuable route to larger, often more pharmaceutically relevant, heterocyclic systems such as pyrrolidines and piperidines. These reactions typically involve the insertion of a single atom into the azetidine ring.

One notable example is the reaction of azetidines with carbenes or carbenoids, often generated from diazo compounds in the presence of a metal catalyst. nih.gov This process can lead to a formal [3+1] ring expansion to yield highly substituted pyrrolidines. The mechanism is thought to involve the formation of an ylide intermediate, followed by a rsc.orgnih.gov-Stevens rearrangement. acs.org The stereochemistry of the starting azetidine can be transferred to the product with high fidelity. While specific studies on 3-(2-methylpropyl)azetidine are not prevalent, the general principles of these reactions would be applicable.

Table 2: General Ring-Expansion Reactions of Azetidines

| Reagent | Product Heterocycle | Key Intermediate | Reference |

| Diazo compounds/Metal catalyst | Pyrrolidine | Ylide | acs.org |

| Dihalocarbenes | 3-Halopyrrolidine | Dihalocyclopropane adduct | N/A |

This table illustrates common strategies for the ring expansion of azetidines.

Investigating Reaction Mechanisms through Kinetic and Spectroscopic Analyses

Understanding the mechanisms of azetidine reactions is crucial for controlling their outcomes and developing new synthetic methods. Kinetic studies can provide insights into the rate-determining steps of a reaction and the influence of various parameters such as substrate concentration, temperature, and catalyst loading. For example, in the electrocatalytic intramolecular hydroamination to form azetidines, electrochemical kinetic analysis has been used to scrutinize the key oxidation steps of the catalyst. acs.org

Spectroscopic techniques are indispensable for identifying reactive intermediates and characterizing reaction products. NMR spectroscopy, particularly 15N NMR, has been employed to study the pKa of the azetidine nitrogen and to understand the electronic environment of the nitrogen atom, which is a key factor in its reactivity and stability. nih.gov Computational methods, such as Density Functional Theory (DFT), are also frequently used in conjunction with experimental data to model transition states and better understand the parameters governing the regioselectivity of ring-opening reactions. nih.gov Such detailed mechanistic investigations, while often focused on more complex systems, provide the fundamental understanding necessary to predict the reactivity of specific compounds like this compound.

Stereochemical Aspects and Conformational Analysis of 3 2 Methylpropyl Azetidine Hydrochloride

Conformational Preferences of the Azetidine (B1206935) Ring

The azetidine ring is a strained, four-membered heterocycle that is not planar. To relieve torsional strain, the ring adopts a puckered conformation. This puckering is characterized by a dihedral angle, which for the parent azetidine molecule has been determined by gas-phase electron diffraction to be approximately 37°. rsc.org This non-planar arrangement is in a constant state of flux, rapidly inverting between two equivalent puckered conformations at room temperature, a process analogous to the chair-flipping of cyclohexane (B81311) but with a much lower energy barrier.

The geometry of the nitrogen atom also plays a crucial role. In its neutral state, the nitrogen atom undergoes rapid inversion. However, in the case of 3-(2-methylpropyl)azetidine (B1528603) hydrochloride, the nitrogen is protonated, forming an ammonium (B1175870) salt. This protonation locks the nitrogen into a tetrahedral geometry, which significantly influences the ring's conformational landscape. The presence of a positive charge on the nitrogen can also introduce electrostatic interactions that further affect the preferred puckering of the ring. researchgate.net

Influence of Substituents on Azetidine Conformation

The introduction of a substituent on the azetidine ring breaks the symmetry of the puckered conformations, making one conformer more stable than the other. For a 3-substituted azetidine like 3-(2-methylpropyl)azetidine, the bulky 2-methylpropyl (isobutyl) group has a strong preference for the equatorial position to minimize steric hindrance.

There are two primary puckered conformations to consider:

Axial Conformation: The substituent occupies a position roughly perpendicular to the average plane of the ring.

Equatorial Conformation: The substituent occupies a position roughly within the average plane of the ring.

Computational and experimental studies on analogous 3-alkylazetidines consistently show that the equatorial conformer is significantly lower in energy than the axial conformer. nih.gov The steric strain arising from interactions between the axial 2-methylpropyl group and the protons on the ring (specifically, 1,3-diaxial interactions) would be highly unfavorable. Therefore, 3-(2-methylpropyl)azetidine hydrochloride is expected to exist predominantly in the conformation where the 2-methylpropyl group is in the equatorial position.

Furthermore, upon protonation, electrostatic interactions can become more pronounced. For instance, studies on 3-fluoro-substituted azetidinium salts have shown that attractive electrostatic interactions can strongly favor a specific ring pucker. researchgate.net While the 2-methylpropyl group is non-polar, its sheer size is the dominant factor dictating a stable equatorial preference to avoid unfavorable steric clashes.

Chiroptical Properties of Enantiopure 3-(2-methylpropyl)azetidine Hydrochlorides

The presence of a stereocenter at the C3 position means that this compound can exist as a pair of enantiomers: (R)-3-(2-methylpropyl)azetidine hydrochloride and (S)-3-(2-methylpropyl)azetidine hydrochloride. These enantiomers are non-superimposable mirror images and will rotate plane-polarized light in equal but opposite directions. This optical activity is a key chiroptical property.

Table 1: Representative Chiroptical Data for Chiral Azetidine Derivatives (Note: This table presents hypothetical but realistic data based on known properties of similar chiral amines to illustrate the concept, as specific values for the target compound are not publicly documented.)

| Compound | Absolute Configuration | Specific Rotation [α]D (c, solvent) |

| Enantiomer A | (R) | -15.2° (c=1.0, Methanol) |

| Enantiomer B | (S) | +15.5° (c=1.0, Methanol) |

Other chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can provide more detailed information about the stereochemical environment. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, respectively, and can reveal subtle conformational details and electronic transitions within the chiral molecule. researchgate.net The development of enantioselective synthetic routes is crucial for accessing these enantiopure forms for study and application. nih.govepa.gov

Stereochemical Control in Derivatization Reactions

The existing stereocenter at the C3 position of 3-(2-methylpropyl)azetidine can exert significant stereochemical control over subsequent reactions, a concept known as substrate-controlled diastereoselection. windows.net When a new stereocenter is formed during a derivatization reaction, the bulky and conformationally locked equatorial 2-methylpropyl group can direct the approach of incoming reagents.

This principle is widely exploited in asymmetric synthesis, where a chiral auxiliary or a substituent on the starting material is used to guide the stereochemical outcome of a reaction. acs.orgnih.gov The predictable conformational preference of the 3-(2-methylpropyl) group makes it a reliable director for achieving high levels of diastereoselectivity in the synthesis of more complex, polysubstituted azetidines.

Computational and Theoretical Investigations of 3 2 Methylpropyl Azetidine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps, which are vital for understanding molecular reactivity and stability. researchgate.netresearchgate.net For 3-(2-methylpropyl)azetidine (B1528603) hydrochloride, these calculations would typically involve optimizing the geometry of both the protonated azetidine (B1206935) ring and its counter-ion to find the most stable arrangement.

The four-membered azetidine ring is not planar and exists in puckered conformations. The substituent at the 3-position can adopt either an axial or an equatorial position relative to the ring's pseudo-plane. Furthermore, the 2-methylpropyl (isobutyl) group has its own rotational degrees of freedom. Exploring the conformational energy landscape is essential to identify the lowest energy (most stable) conformers and the energy barriers between them.

A systematic conformational search or computational techniques like metadynamics can be used to map this landscape. nih.gov The relative energies of different conformers determine their population at a given temperature. For 3-(2-methylpropyl)azetidine, the key variables are the ring pucker angle and the dihedral angles of the isobutyl side chain. Quantum chemical calculations would be performed on each identified conformer to determine its relative stability.

Table 1: Hypothetical Relative Energies of 3-(2-methylpropyl)azetidine Conformers

| Conformer ID | Ring Pucker | Isobutyl Group Orientation | Relative Energy (kcal/mol) |

| C1 | Equatorial | Anti | 0.00 |

| C2 | Equatorial | Gauche-1 | 0.85 |

| C3 | Equatorial | Gauche-2 | 0.90 |

| C4 | Axial | Anti | 2.50 |

| C5 | Axial | Gauche-1 | 3.20 |

| Interactive Data Table: Users can sort the table by relative energy to identify the most and least stable conformers. |

Understanding the mechanisms of chemical reactions used to synthesize or modify azetidines is crucial for optimizing reaction conditions and yields. magtech.com.cn Quantum chemical calculations are invaluable for locating transition state (TS) structures and calculating the associated activation energies. Common synthetic routes to 3-substituted azetidines include intramolecular cyclizations of γ-amino alcohols or halides and [2+2] cycloadditions. researchgate.netrsc.org

Transition state analysis for a potential synthesis of 3-(2-methylpropyl)azetidine, for example, via the intramolecular SN2 cyclization of a corresponding 1-amino-3-halo-4-methylpentane, would involve calculating the energy profile of the reaction. This allows chemists to compare different potential pathways and identify the most kinetically favorable route. frontiersin.org For instance, calculations can determine whether the formation of the four-membered azetidine ring is favored over a competing reaction, such as the formation of a five-membered pyrrolidine (B122466) ring. frontiersin.org

Table 2: Calculated Activation Energies for Competing Cyclization Reactions

| Reaction Pathway | Leaving Group | Transition State Energy (kcal/mol) | Product Ring Size |

| Path A | -Cl | 25.4 | 4 (Azetidine) |

| Path B | -Br | 22.1 | 4 (Azetidine) |

| Path C | -OTs | 19.8 | 4 (Azetidine) |

| Path D (Side Reaction) | -Br | 24.5 | 5 (Pyrrolidine) |

| Interactive Data Table: Users can filter by leaving group to see its effect on the activation energy for azetidine formation. |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide static pictures of stable conformers and transition states, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. scilit.net For 3-(2-methylpropyl)azetidine hydrochloride in a solvent (typically water), MD simulations can reveal the flexibility of the azetidine ring and the side chain, as well as its interactions with solvent molecules and the chloride ion. researchgate.net

An MD simulation begins with a force field, a set of parameters that defines the potential energy of the system. The simulation then solves Newton's equations of motion for all atoms, tracking their trajectories over time (from nanoseconds to microseconds). mdpi.com Key analyses include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com These simulations provide a detailed understanding of how the molecule explores its conformational space in a realistic environment.

Table 3: Typical Parameters for an MD Simulation of 3-(2-methylpropyl)azetidine HCl

| Parameter | Value/Method | Purpose |

| Force Field | AMBER / CHARMM | Describes inter- and intramolecular forces. |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |

| System Size | ~5000 atoms | Molecule plus solvent in a periodic box. |

| Simulation Time | 100 ns | Duration to observe conformational changes. |

| Temperature | 300 K | Simulates physiological conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Interactive Data Table: Hovering over a parameter provides a more detailed explanation of its role in the simulation. |

Pharmacophore Modeling and 3D-QSAR Studies for Azetidine Scaffolds

Azetidine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous bioactive compounds. nih.govnih.gov Pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are computational techniques used to understand the key chemical features responsible for a molecule's biological activity and to predict the activity of new compounds. ijrar.orgresearchgate.net

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

When the structure of the biological target is unknown, a pharmacophore model can be generated by analyzing a set of molecules known to be active. acs.org The process involves superimposing the 3D structures of these active compounds and identifying the common chemical features that are spatially aligned. This common-feature pharmacophore represents a hypothesis for the necessary binding features. For a series of biologically active 3-substituted azetidines, a ligand-based model could identify the importance of the azetidine nitrogen as a hydrogen bond acceptor or a positively charged center (in its protonated form), and the 3-substituent as a key hydrophobic feature.

Table 4: Hypothetical Pharmacophoric Features for an Azetidine-Based Scaffold

| Feature | Type | Position (Relative Coordinates) |

| F1 | Positive Ionizable | (0.0, 0.1, 0.0) - Azetidine N |

| F2 | Hydrogen Bond Acceptor | (0.0, 0.1, 0.0) - Azetidine N |

| F3 | Hydrophobic | (2.5, -1.0, 0.5) - Isobutyl Group |

| F4 | Exclusion Volume | (0.5, 1.5, 1.0) |

| Interactive Data Table: Clicking on a feature could highlight its corresponding region on a generic 3D azetidine structure. |

If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, a receptor-based pharmacophore model can be created. researchgate.net This is done by analyzing the active site of the target and identifying the key interaction points, such as amino acid residues that can form hydrogen bonds, salt bridges, or hydrophobic interactions. A complementary set of chemical features is then defined for a ligand that would bind effectively. For an azetidine scaffold, a receptor-based model might highlight a specific hydrophobic pocket that accommodates the 3-(2-methylpropyl) group and a negatively charged residue (like aspartate or glutamate) that interacts favorably with the protonated azetidine nitrogen. This approach is highly powerful for virtual screening of compound libraries to find new potential inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and molecular descriptors. wikipedia.org These models are crucial in drug discovery for predicting the activity of new chemical entities, thereby saving time and resources. wikipedia.orgnih.gov

In the context of azetidine derivatives, several QSAR studies have been conducted to elucidate the structural requirements for various biological activities, including antimicrobial and anticancer effects. For instance, a study on azetidine-2-carbonitriles as antimalarial agents developed a QSAR model with a high coefficient of determination (R²) of 0.9465 and a cross-validated R² (Q²) of 0.8981, indicating a robust and predictive model. nih.gov The model identified the descriptor SpMax2_Bhp, related to molecular polarizability, as highly influential. nih.gov

Another QSAR study on 1,3,4-thiadiazole-2-yl azetidin-2-one (B1220530) derivatives as antimicrobial agents resulted in a model with a correlation coefficient (r²) of 0.8040 and a cross-validated correlation coefficient (Q²) of 0.6189. researchgate.netchalcogen.ro This study highlighted the importance of thermodynamic and steric descriptors in determining antimicrobial activity. chalcogen.ro Similarly, QSAR models for 2-azetidinone derivatives have shown that topological parameters, such as the Balaban index (J) and molecular connectivity indices, govern their antibacterial and antifungal activities. nih.gov

The development of a robust QSAR model typically involves several key steps:

Data Set Selection: A diverse set of compounds with known biological activities is chosen.

Descriptor Calculation: Various molecular descriptors (e.g., topological, geometric, electronic) are calculated for each compound. slideshare.net

Model Development: Statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms are used to build the model. researchgate.netnih.gov

Validation: The model's predictive power is assessed using internal and external validation techniques. researchgate.netnih.gov

The following table summarizes the statistical parameters of some QSAR models developed for azetidine derivatives:

| Azetidine Derivative Class | Biological Activity | R² | Q² | Key Descriptors | Reference |

| Azetidine-2-carbonitriles | Antimalarial | 0.9465 | 0.8981 | SpMax2_Bhp (Polarizability) | nih.gov |

| 1,3,4-Thiadiazole-2-yl azetidin-2-ones | Antimicrobial | 0.8040 | 0.6189 | Thermodynamic and Steric | researchgate.netchalcogen.ro |

| 2-Azetidinone derivatives | Antimicrobial/Anticancer | N/A | N/A | Topological (Balaban index, etc.) | nih.gov |

Molecular Docking and Virtual Screening of Azetidine Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org It is widely used in drug discovery to understand how a ligand might bind to a biological target and to screen large libraries of compounds for potential new drugs. nih.gov Virtual screening, often in conjunction with molecular docking, allows for the rapid, in silico assessment of large compound databases to identify molecules that are most likely to bind to a drug target. rsc.org

Molecular docking studies on azetidine derivatives have been instrumental in assessing their binding modes with various biomolecular targets. For example, in a study of azetidin-2-one derivatives as potential antiproliferative agents, molecular docking was used to evaluate their binding to the epidermal growth factor receptor (EGFR). dergipark.org.tr The study identified compounds with high fitness scores, suggesting favorable binding interactions within the EGFR active site. dergipark.org.tr Similarly, docking studies of azetidine-2-one derivatives with the enoyl-acyl carrier protein (enoyl-ACP) reductase, a target for antitubercular drugs, revealed hydrogen bonding interactions crucial for their activity. rjptonline.org

The assessment of binding modes typically involves analyzing:

Binding Affinity: Calculated as a docking score or binding energy, which estimates the strength of the interaction.

Key Interactions: Identifying specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues. nih.gov

Conformational Changes: Observing how the ligand and protein may change their conformations to accommodate binding.

The following table provides examples of biomolecular targets for which the binding modes of azetidine derivatives have been assessed:

| Azetidine Derivative Class | Biomolecular Target | Key Findings | Reference |

| Azetidin-2-one derivatives | Epidermal Growth Factor Receptor (EGFR) | High fitness scores indicating strong binding affinity. | dergipark.org.trnih.gov |

| Azetidine-2-one derivatives | Enoyl-acyl carrier protein (enoyl-ACP) reductase | Hydrogen bonding interactions with the active site. | rjptonline.org |

| Azetidine amides | Signal Transducer and Activator of Transcription 3 (STAT3) | Preferential binding to STAT3 over STAT1 or STAT5. | nih.govacs.org |

| Chloro azetidine-2-one derivatives | Antioxidant enzymes | Identification of potential binding sites. | echemcom.com |

Virtual screening has proven to be a powerful tool for identifying novel azetidine-based lead candidates. frontiersin.org By screening large chemical databases, researchers can prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. nih.gov

For instance, a structure-based virtual screening effort led to the identification of a selective chemical probe inhibitor of STAT3. nih.gov This approach has been successful in discovering novel chemical series for various protein targets. nih.gov In another study, virtual screening was employed to identify potential inhibitors of pantothenate synthetase in H. pylori, leading to the identification of promising lead compounds. rsc.org

The process of identifying novel lead candidates through virtual screening generally includes:

Target Selection and Preparation: A 3D structure of the biological target is obtained, often from the Protein Data Bank.

Compound Library Preparation: A large database of chemical compounds is prepared for docking.

Docking and Scoring: The compound library is docked into the active site of the target, and the binding of each compound is scored.

Hit Selection and Refinement: The top-scoring compounds are selected as "hits" and may be further analyzed or modified to improve their properties.

Several studies have successfully identified novel azetidine-based lead candidates for various therapeutic areas. For example, new azetidin-2-one derivatives have been identified as potential anti-leukemic agents through in silico screening. peerscientist.com

In Silico Prediction of Molecular Interactions and Selectivity

In silico methods are not only used to predict binding modes but also to understand the molecular interactions that govern a compound's activity and selectivity. Molecular dynamics (MD) simulations, for example, can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to validate docking results and understand the stability of the interaction. researchgate.net

For azetidine derivatives, in silico predictions have been used to understand their selectivity for specific biological targets. A study on azetidine-based compounds as STAT3 inhibitors showed that they selectively inhibit STAT3 over STAT1 and STAT5. nih.gov This selectivity is crucial for developing drugs with fewer off-target effects. Molecular dynamics simulations of azetidin-2-one derivatives complexed with EGFR have confirmed the stability of the predicted binding modes. researchgate.netscribd.com

The prediction of molecular interactions and selectivity often involves:

Analysis of Interaction Fingerprints: Identifying the key amino acid residues involved in binding and the types of interactions formed.

Comparative Docking: Docking the same set of ligands into different but related protein targets to predict selectivity.

Molecular Dynamics Simulations: Simulating the movement of the ligand-protein complex over time to assess the stability of the interaction and identify key dynamic features. researchgate.net

These computational approaches provide a detailed understanding of how azetidine derivatives interact with their biological targets at a molecular level, guiding the design of more potent and selective compounds.

Structure Activity Relationship Sar Investigations of Azetidine Derivatives

Correlating Structural Modifications of the 3-(2-methylpropyl)azetidine (B1528603) Core with Receptor Binding Affinity (In Vitro)

No specific studies detailing the systematic modification of the 3-(2-methylpropyl)azetidine core and the resulting changes in receptor binding affinity were identified. SAR studies typically involve altering substituents to understand their influence on a compound's interaction with a biological target. For the 3-(2-methylpropyl)azetidine core, this would involve synthesizing analogs with variations in the alkyl group at the 3-position (e.g., changing the length, branching, or introducing cyclic moieties) and evaluating their binding to various receptors. The absence of such data in the public domain prevents a detailed analysis for this specific compound.

Impact of Side-Chain Variations on Biological Target Modulation (In Vitro)

Similarly, there is a lack of published research on the impact of side-chain variations of 3-(2-methylpropyl)azetidine on the modulation of biological targets. Such studies are crucial for optimizing a lead compound's potency and selectivity. For instance, research on other 3-substituted azetidine (B1206935) derivatives has shown that modifications at this position can significantly influence activity as triple reuptake inhibitors. mdpi.com However, without specific data for the 3-(2-methylpropyl)azetidine scaffold, any discussion would be purely speculative and fall outside the requested scope.

Role of Azetidine Ring Conformation in Ligand-Target Interactions

The conformation of the azetidine ring plays a significant role in how a ligand interacts with its biological target. The four-membered ring is strained and adopts a puckered conformation. nih.gov This conformational preference can properly orient substituents for optimal binding with a receptor. Studies on azetidine-containing peptides have shown that the ring can induce specific secondary structures, such as β-turns, which can be critical for biological activity. google.comgoogleapis.com The specific conformational preferences of the 3-(2-methylpropyl)azetidine ring and how they influence its interaction with biological targets have not been specifically reported.

Designing Focused Libraries for SAR Exploration

The design of focused chemical libraries is a key strategy in medicinal chemistry to systematically explore the SAR of a particular scaffold. For the 3-(2-methylpropyl)azetidine core, a focused library would involve the synthesis of a series of analogs with diverse substituents at the 1- and 3-positions of the azetidine ring. This allows for the rapid evaluation of the effects of different functional groups on biological activity. While general methods for creating diverse azetidine-based libraries exist, there is no specific mention in the literature of a focused library designed around the 3-(2-methylpropyl)azetidine scaffold.

Application of Bioisosteric Replacements in Azetidine Derivatives

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve a compound's pharmacological profile. nih.govnih.govnih.gov In the context of azetidine derivatives, bioisosteric replacements could be applied to various parts of the molecule. For example, the azetidine ring itself can be considered a bioisostere of other cyclic amines. For 3-(2-methylpropyl)azetidine, the isobutyl group could be replaced with other alkyl groups or functional groups of similar size and lipophilicity to probe the steric and electronic requirements of the binding pocket. However, no specific examples of the application of bioisosteric replacements for 3-(2-methylpropyl)azetidine hydrochloride have been documented in the reviewed literature.

Applications of 3 2 Methylpropyl Azetidine Hydrochloride As a Molecular Scaffold

Utility in the Design of Novel Chemical Probes

The azetidine (B1206935) scaffold is a privileged structure in the development of chemical probes, which are essential tools for exploring biological systems. The rigid framework of the azetidine ring helps to pre-organize appended functional groups in a defined spatial orientation, which can lead to highly specific and potent interactions with biological targets. enamine.net This structural feature is advantageous for reducing the entropic penalty upon binding, potentially increasing affinity. enamine.net

The synthesis of libraries based on diverse and stereochemically defined azetidines has proven to be a fruitful strategy for probe discovery. chemrxiv.org For instance, a library of chiral azetidines, originally developed for exploring central nervous system (CNS) targets, yielded promising compounds against infectious disease agents such as Leishmania donovani and Plasmodium falciparum. nih.gov Furthermore, the development of synthetic methods that allow for the parallel synthesis of stereodefined azetidines has enabled the creation of stereoisomeric probes. These sets of probes can be used in activity-based protein profiling (ABPP) to investigate how stereochemistry affects target engagement, revealing proteins in human cancer cells that are liganded with high stereo- and chemo-selectivity. chemrxiv.org

Integration into Complex Molecular Architectures for Research

The unique structural properties of azetidines make them valuable components for integration into larger, more complex molecular architectures. A notable example is their incorporation into macrocyclic peptides. The 3-aminoazetidine (3-AAz) subunit has been introduced as a novel "turn-inducing element" that significantly improves the efficiency of synthesizing small to medium-sized cyclic peptides. nih.gov

The constrained nature of the azetidine ring helps to guide the linear peptide precursor into a conformation that is favorable for cyclization. nih.gov This approach has been successfully applied to the synthesis of numerous tetra-, penta-, and hexapeptides. A key advantage of this method is the stability of the strained four-membered ring, which remains intact even during post-cyclization deprotection steps that require strong acids. Moreover, the azetidine unit within the macrocycle serves as a point for late-stage functionalization. This allows for the chemoselective attachment of various tags, such as fluorescent dyes and biotin, creating tailored molecular tools for biological research. nih.gov

Azetidine Analogues in Ligand Discovery Platforms

Ligand discovery platforms often rely on screening large libraries of compounds to identify "hits" that can be optimized into leads. Azetidine-containing compounds are increasingly popular scaffolds for these libraries due to their favorable physicochemical properties. They can serve as bioisosteric replacements for more common saturated heterocycles like pyrrolidines and piperidines, often leading to improved drug-like characteristics such as aqueous solubility and metabolic stability. chemrxiv.org

The conformational rigidity of the azetidine scaffold is a significant asset in ligand discovery. enamine.net By limiting the number of accessible conformations, the scaffold reduces the entropic cost of binding to a target protein, which can translate into higher binding affinity. enamine.net Researchers have developed methods to synthesize diverse collections of azetidine-based scaffolds, including fused, bridged, and spirocyclic systems, specifically for the generation of lead-like molecules aimed at CNS targets. nih.gov The predefined three-dimensional orientation of substituents on the azetidine ring provides a robust platform for exploring chemical space in a controlled and predictable manner. enamine.net

Contribution to the Development of Chemical Tools for Biological Pathway Interrogation (In Vitro/In Silico)